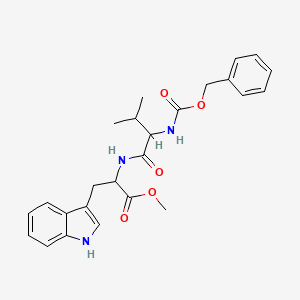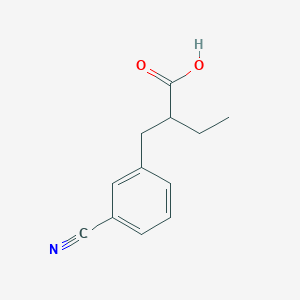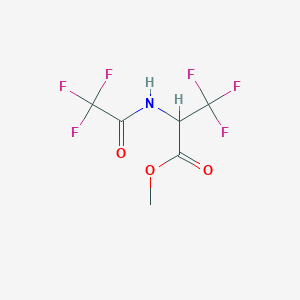
Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate, with the chemical formula C5H4F6O3, is a compound that combines trifluoromethyl and trifluoroacetamido functional groups. Let’s break down its structure:
!this compound)
This compound features a trifluoromethyl group (CF3) and a trifluoroacetamido group (CF3C(O)NH2) attached to a propanoate backbone. It finds applications in various fields due to its unique properties.
Preparation Methods
Synthetic Routes:
- One common synthetic route involves the reaction of trifluoroacetic anhydride (CF3C(O))2O with methyl 3-hydroxypropanoate. The trifluoroacetamido group is introduced during this step.
- Another approach is the direct trifluoromethylation of methyl 3-hydroxypropanoate using a trifluoromethylating agent.
Reaction Conditions:
- These reactions typically occur under inert gas atmospheres.
- Catalysts or reagents such as Lewis acids (e.g., BF3) may be employed.
Industrial Production:
- Industrial-scale production methods may involve continuous flow processes or batch reactions.
- Optimization for yield and purity is crucial.
Chemical Reactions Analysis
Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate undergoes various reactions:
Oxidation: It can be oxidized to form corresponding hydroxy acids.
Reduction: Reduction of the trifluoromethyl group may yield different products.
Substitution: Nucleophilic substitution reactions are possible at the trifluoroacetamido carbon.
Common Reagents and Conditions: These reactions often involve strong acids, bases, or transition metal catalysts.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential biological activity.
Medicine: May serve as a pharmacophore in drug design.
Industry: Employed in the preparation of specialty chemicals.
Mechanism of Action
The precise mechanism by which Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate exerts its effects depends on its specific application. It may interact with enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
Similar Compounds: Other trifluoromethylated esters or amides.
Uniqueness: Its combination of trifluoromethyl and trifluoroacetamido groups sets it apart.
Properties
Molecular Formula |
C6H5F6NO3 |
|---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
InChI |
InChI=1S/C6H5F6NO3/c1-16-3(14)2(5(7,8)9)13-4(15)6(10,11)12/h2H,1H3,(H,13,15) |
InChI Key |
RVKBAWWIYIJJSC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B12112654.png)

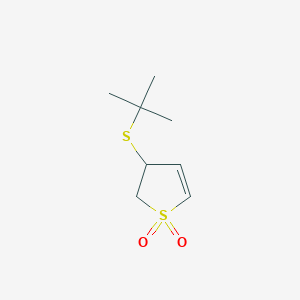
![(2Z)-2-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12112675.png)
![1h-Indol-6-amine,4-[(1-methylethyl)sulfonyl]-](/img/structure/B12112678.png)
![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;trihydrochloride](/img/structure/B12112689.png)

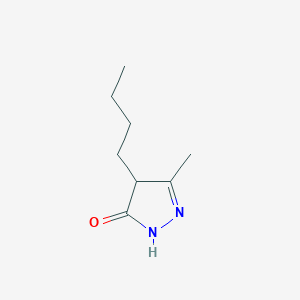


![5-[(Benzyloxy)methyl]-2-furoic acid](/img/structure/B12112720.png)
